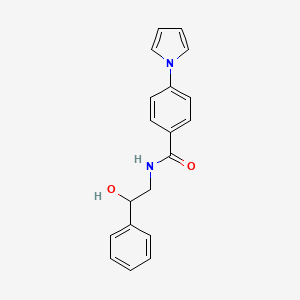

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide

説明

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by a hydroxy-substituted phenylethyl group and a pyrrole ring at the para position of the benzamide core. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules.

特性

分子式 |

C19H18N2O2 |

|---|---|

分子量 |

306.4 g/mol |

IUPAC名 |

N-(2-hydroxy-2-phenylethyl)-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C19H18N2O2/c22-18(15-6-2-1-3-7-15)14-20-19(23)16-8-10-17(11-9-16)21-12-4-5-13-21/h1-13,18,22H,14H2,(H,20,23) |

InChIキー |

KELNNQCJSRIRIU-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)N3C=CC=C3)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: This can be achieved by reacting 4-(1H-pyrrol-1-yl)benzoic acid with an appropriate amine, such as 2-hydroxy-2-phenylethylamine, under dehydrating conditions.

Coupling Reactions: The coupling of the hydroxyphenylethyl group to the benzamide core can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like LiAlH4 (lithium aluminium hydride).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: PCC, DMSO (dimethyl sulfoxide) with oxalyl chloride.

Reduction: LiAlH4, NaBH4 (sodium borohydride).

Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of specialty chemicals or materials.

作用機序

The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with benzamide derivatives bearing pyrrole rings or hydroxyalkyl/aryl groups. Key comparisons include:

生物活性

N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C16H18N2O2

- Molecular Weight : 270.33 g/mol

- IUPAC Name : N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide

Structure Analysis

The presence of the hydroxyl group and the pyrrole ring is significant, as these functional groups often contribute to the biological activity of compounds. The hydroxyl group may enhance solubility and bioavailability, while the pyrrole moiety is known for its role in various pharmacological activities.

Antimicrobial Properties

Research indicates that N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide exhibits notable antimicrobial activity. In a study evaluating various benzamide derivatives against protozoan parasites, this compound demonstrated efficacy against Plasmodium falciparum and Trypanosoma cruzi .

Table 1: Antimicrobial Activity of N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide

The mechanism by which N-(2-hydroxy-2-phenylethyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects is thought to involve the inhibition of specific enzymes crucial for pathogen survival. For instance, it has been suggested that compounds with similar structures may inhibit the hemozoin detoxification protein in P. falciparum, leading to increased oxidative stress within the parasite .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on P. falciparum : A series of derivatives were synthesized and tested for their activity against chloroquine-resistant strains of P. falciparum. The study found that modifications to the benzamide structure could enhance potency and selectivity .

- Toxicity Assessment : In vitro toxicity testing against mammalian cells showed that while some derivatives were effective against parasites, they also exhibited varying levels of cytotoxicity, necessitating further optimization for therapeutic use .

- ADMET Properties : The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile was evaluated, revealing moderate metabolic stability but rapid clearance in human liver microsomes . This highlights the need for structural modifications to improve pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。